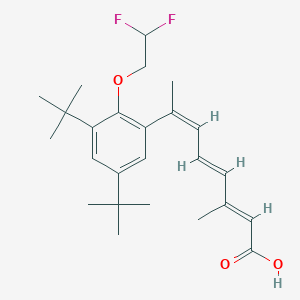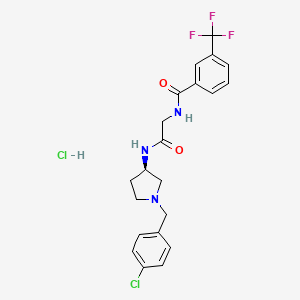
TCS 2210
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
TCS 2210 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical biology studies.
Biology: Induces neuronal differentiation in mesenchymal stem cells, making it valuable for neurobiology research.
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to promote neuronal differentiation.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
Target of Action
TCS 2210 is a small molecule inducer of neuronal differentiation . The primary targets of this compound are the neuronal markers β-III tubulin and neuron-specific enolase (NSE) . These markers are proteins that are expressed in neurons and are essential for their function and structure .
Mode of Action
This compound interacts with its targets by increasing their expression . This interaction results in the induction of neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that this compound may play a role in promoting the differentiation of these cells into neurons .
Biochemical Pathways
The increased expression of β-iii tubulin and nse suggests that this compound may influence the pathways related to neuronal differentiation and neurite outgrowth .
Pharmacokinetics
It is known that this compound is supplied as a powder and has a solubility of 5 mg/ml in dmso , which may have implications for its bioavailability.
Result of Action
The action of this compound results in a significant increase in the expression of the neuronal markers β-III tubulin and NSE . It also induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that this compound can effectively induce neuronal differentiation .
Action Environment
It is known that this compound is stable for 3 years at -20°c and for 2 years at 4°c in powder form . In solvent, it is stable for 3 months at -80°C and for 2 weeks at -20°C . These storage conditions suggest that temperature is an important environmental factor that can influence the stability of this compound .
生化学分析
Biochemical Properties
TCS 2210 plays a significant role in biochemical reactions, particularly in the process of neuronal differentiation It interacts with various enzymes, proteins, and other biomolecules to induce changes in the cellular environment
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by increasing the expression of neuronal markers and inducing neurite outgrowth
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules within the cell . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of TCS 2210 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
TCS 2210 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve organic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxaline derivatives .
類似化合物との比較
Similar Compounds
TCS 2131: Another inducer of neuronal differentiation with a different chemical structure.
TCS 2132: Similar in function but varies in its molecular targets and pathways.
TCS 2133: Induces differentiation in a different set of stem cells
Uniqueness
TCS 2210 is unique due to its high specificity for mesenchymal stem cells and its ability to induce neuronal differentiation without cytotoxicity. This makes it a valuable tool in neurobiology research and potential therapeutic applications .
特性
CAS番号 |
1201916-31-5 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.35 |
同義語 |
1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)



![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
